molecular formula C13H20N2S B5864221 N,N-diethyl-N'-(2-phenylethyl)thiourea

N,N-diethyl-N'-(2-phenylethyl)thiourea

Cat. No.: B5864221
M. Wt: 236.38 g/mol
InChI Key: NPVSSMXMOLZTQS-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(2-phenylethyl)thiourea is a thiourea derivative characterized by a central thiourea (N–C(=S)–N) backbone with N,N-diethyl and 2-phenylethyl substituents. This compound has garnered attention primarily in medicinal chemistry, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment. Studies highlight its role in the phenyl ethyl thiourea (PET) class, exemplified by LY73497, which exhibits potent inhibition of HIV-1 reverse transcriptase at nanomolar concentrations .

Properties

IUPAC Name

1,1-diethyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-3-15(4-2)13(16)14-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVSSMXMOLZTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of N,N-diethyl-N'-(2-phenylethyl)thiourea with structurally related analogs.

Structural Comparison

Compound Name Substituents (R₁, R₂, R₃) Key Structural Features
This compound R₁=R₂=ethyl; R₃=2-phenylethyl Aromatic 2-phenylethyl group; lipophilic diethyl groups
N,N-Diethyl-N'-benzoylthiourea R₁=R₂=ethyl; R₃=benzoyl Electron-withdrawing benzoyl group; S,O-bidentate coordination
N,N-Diethyl-N'-ferrocenoylthiourea R₁=R₂=ethyl; R₃=ferrocenoyl Ferrocene moiety; redox-active; stabilizes Ni(II) complexes
N,N-Methylethyl-N'-benzoylthiourea R₁=methyl, R₂=ethyl; R₃=benzoyl Asymmetric substitution; induces cis-trans isomerism in Pd/Pt complexes
  • Key Differences: The 2-phenylethyl group in the target compound lacks the electron-withdrawing carbonyl present in benzoyl/ferrocenoyl analogs, reducing its ability to form stable S,O-metal bonds. Instead, it may act as a monodentate ligand via sulfur . Asymmetric substituents (e.g., N,N-methylethyl) promote conformational isomerism in metal complexes, unlike the symmetric diethyl groups in the target compound .

Coordination Behavior and Metal Complexes

Compound Metal Complexes Coordination Mode Geometry Reference
N,N-Diethyl-N'-benzoylthiourea [Pt(L)₂] (L = ligand) Bidentate (S,O) Square-planar
N,N-Diethyl-N'-ferrocenoylthiourea [Ni(L)₂] Bidentate (S,O) Octahedral
N,N-Methylethyl-N'-benzoylthiourea [Pd(L)₂] (L = ligand) Bidentate (S,O) Cis/trans isomerism
Target Compound Not reported Likely monodentate (S) Undetermined
  • Insights: Acylthioureas (benzoyl/ferrocenoyl) form stable bidentate S,O-complexes with Pd(II), Pt(II), and Ni(II), enabling applications in catalysis and materials science . The absence of a carbonyl group in the target compound limits its metal-binding versatility compared to acyl derivatives.

Physical and Thermal Properties

Compound Thermal Stability (Tdec, °C) Crystallographic System Notes Reference
N,N-Diethyl-N'-benzoylthiourea 180–220 Monoclinic Stable up to 200°C
N,N-Diethyl-N'-ferrocenoylthiourea Orthorhombic Redox-active crystals
Target Compound Not reported Likely moderate stability
  • Observations: Acylthioureas decompose at higher temperatures due to stable metal coordination, whereas non-acylated derivatives (e.g., target compound) may exhibit lower thermal resilience.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N-diethyl-N'-(2-phenylethyl)thiourea, and how are intermediates characterized?

  • Methodology : Synthesis typically involves a multi-step reaction starting with the condensation of diethylamine with 2-phenylethyl isothiocyanate. Key steps include:

  • Purification via recrystallization or column chromatography.
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the thiourea backbone (C=S stretch at ~1250 cm1^{-1}) and substituent integration .
  • Validation of molecular geometry via single-crystal X-ray diffraction (e.g., bond angles around the thiourea moiety) .

Q. How does the electronic structure of This compound influence its reactivity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to analyze charge distribution, HOMO-LUMO gaps, and intramolecular hydrogen bonding (e.g., N–H···S interactions).
  • Compare with experimental data (UV-Vis, cyclic voltammetry) to assess redox behavior and ligand-metal binding potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in conformational isomerism observed in thiourea-metal complexes?

  • Methodology :

  • Use 1H^1H-NMR and 13C^{13}C-HMBC to detect dynamic isomerization in solution (e.g., cis vs. trans isomers in Pd(II) complexes) .
  • Isolate isomers via fractional crystallization and validate using X-ray crystallography. Thermodynamic stability can be assessed via variable-temperature NMR .

Q. What strategies optimize the biological activity of This compound derivatives?

  • Methodology :

  • Modify substituents (e.g., halogenation or trifluoromethylation) to enhance lipophilicity and target affinity.
  • Conduct structure-activity relationship (SAR) studies:
  • In vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition).
  • Compare IC50_{50} values with structurally analogous thioureas (e.g., 1,3-diphenylthiourea vs. chloro-substituted derivatives) .

Q. How should researchers design coordination studies for This compound with transition metals?

  • Methodology :

  • Synthesize metal complexes (e.g., Pd(II), Pt(II)) by reacting the thiourea ligand with metal salts (e.g., K2_2PtCl4_4) in ethanol/water.
  • Characterize using:
  • ESI-MS for stoichiometry confirmation.
  • X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding.
  • Magnetic susceptibility measurements for paramagnetic complexes .

Q. What experimental approaches validate the pharmacological potential of This compound in disease models?

  • Methodology :

  • In vitro screening: Antiplatelet activity via ADP-induced aggregation assays (platelet-rich plasma).
  • In vivo models: Thrombosis induction (e.g., FeCl3_3-injured carotid artery in rodents) with dose-response analysis.
  • Mechanistic studies: Western blotting to assess effects on COX-1 or P2Y12_{12} receptor pathways .

Data Analysis and Technical Challenges

Q. How can computational modeling guide the design of This compound-based sensors?

  • Methodology :

  • Perform molecular docking to predict binding with biological targets (e.g., amyloid-beta for Alzheimer’s research).
  • Simulate fluorescence properties using time-dependent DFT (TD-DFT) to optimize sensor selectivity .

Q. What analytical techniques address solubility limitations in biological assays?

  • Methodology :

  • Use co-solvents (DMSO/PBS mixtures) with ≤1% v/v to maintain compound stability.
  • Conduct dynamic light scattering (DLS) to monitor aggregation.
  • Derivatize with PEG chains or sulfonate groups to improve aqueous solubility .

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